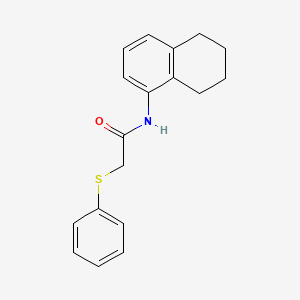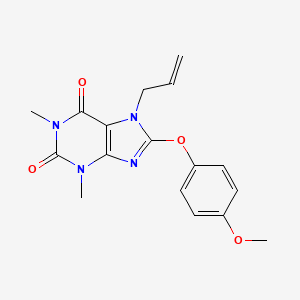![molecular formula C19H15N3OS B5779316 N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5779316.png)
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide, commonly known as BTA-EG6, is a small molecule inhibitor that has gained significant attention in the field of cancer research. BTA-EG6 has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Mecanismo De Acción
BTA-EG6 inhibits the activity of the protein kinase CK2, which is overexpressed in many cancer cells. CK2 plays a crucial role in cell proliferation and survival, and its inhibition can lead to the induction of apoptosis in cancer cells. BTA-EG6 has also been found to inhibit the activity of other kinases, including AKT and ERK, which are also involved in cell proliferation and survival.
Biochemical and Physiological Effects
BTA-EG6 has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. BTA-EG6 has also been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. Additionally, BTA-EG6 has been found to inhibit the activity of the proteasome, a cellular complex that plays a crucial role in the degradation of proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BTA-EG6 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. BTA-EG6 has also been found to have high selectivity for CK2, making it a useful tool for studying the role of CK2 in cancer cells. However, BTA-EG6 has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, BTA-EG6 has been found to be toxic to some normal cells, which can limit its use in certain experiments.
Direcciones Futuras
For research on BTA-EG6 include the development of more potent and selective inhibitors of CK2, investigation of the role of CK2 in other diseases, and the development of new methods for the delivery of BTA-EG6 to cancer cells.
Métodos De Síntesis
The synthesis of BTA-EG6 involves the reaction of 2-thiophenecarboxylic acid with thionyl chloride to form 2-thiophenyl chloride. The 2-thiophenyl chloride is then reacted with N-(2-aminoethyl)-1H-benzimidazole to form N-[2-(2-thienyl)ethyl]-1H-benzimidazole. Finally, N-[2-(2-thienyl)ethyl]-1H-benzimidazole is reacted with 4-(bromomethyl)phenylacetic acid to form N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(2-thienyl)acetamide.
Aplicaciones Científicas De Investigación
BTA-EG6 has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the growth of a variety of cancer cells, including breast cancer, lung cancer, and colon cancer cells. BTA-EG6 has also been found to induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
N-[4-(1H-benzimidazol-2-yl)phenyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3OS/c23-18(12-15-4-3-11-24-15)20-14-9-7-13(8-10-14)19-21-16-5-1-2-6-17(16)22-19/h1-11H,12H2,(H,20,23)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POXFYLKDULPRTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1H-Benzoimidazol-2-yl)-phenyl]-2-thiophen-2-yl-acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl 2-thiophenecarboxylate](/img/structure/B5779263.png)
methanone](/img/structure/B5779267.png)
![1-[(4-chloro-2-methylphenoxy)acetyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5779268.png)

![dimethyl 2-[(ethylsulfonyl)amino]terephthalate](/img/structure/B5779304.png)
![5-phenyl-2-[4-(2-thienyl)-1,3-thiazol-2-yl]-2,4-pentadienenitrile](/img/structure/B5779314.png)



